molecular formula C18H14F2N2O2 B2861984 Methyl 8-fluoro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate CAS No. 1206989-03-8

Methyl 8-fluoro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2861984
CAS No.: 1206989-03-8
M. Wt: 328.319
InChI Key: QVOFYXWTWKMBHK-UHFFFAOYSA-N
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Description

Methyl 8-fluoro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound, featuring a bromophenyl group and a cyclohexenyl moiety, contributes to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-fluoro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate typically involves a multi-step process. One common method starts with the condensation of 2-aminothiazole with 3-bromobenzaldehyde to form the imidazo[2,1-b]thiazole core . This intermediate is then reacted with N-(2-cyclohex-1-en-1-ylethyl)acetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-fluoro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Mechanism of Action

The mechanism of action of Methyl 8-fluoro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The bromophenyl group and imidazo[2,1-b]thiazole core are crucial for its binding affinity and biological activity .

Properties

IUPAC Name

methyl 8-fluoro-4-(3-fluoro-4-methylanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c1-10-6-7-11(8-14(10)20)21-15-9-16(18(23)24-2)22-17-12(15)4-3-5-13(17)19/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOFYXWTWKMBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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